![molecular formula C11H12BrN5O3S2 B257359 5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B257359.png)
5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromine atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the thiadiazole moiety: This can be done through nucleophilic substitution reactions.
Sulfonylation: Introduction of the methylsulfonyl group using reagents like methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the bromine atom or the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to debrominated or reduced carboxamide derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or receptor interactions.
Medicine: Potential therapeutic agent for diseases where inhibition of specific enzymes or receptors is beneficial.
Industry: Used in the development of agrochemicals or materials science.
作用机制
The mechanism of action of this compound would depend on its specific molecular targets. Generally, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
属性
分子式 |
C11H12BrN5O3S2 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC 名称 |
5-bromo-2-methylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H12BrN5O3S2/c1-5(2)9-16-17-10(21-9)15-8(18)7-6(12)4-13-11(14-7)22(3,19)20/h4-5H,1-3H3,(H,15,17,18) |
InChI 键 |
ZDLCUQGKROPZGC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=NC(=NC=C2Br)S(=O)(=O)C |
规范 SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=NC(=NC=C2Br)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


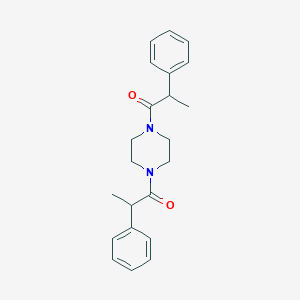
![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)
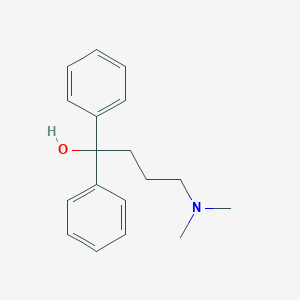
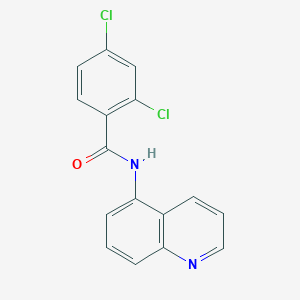
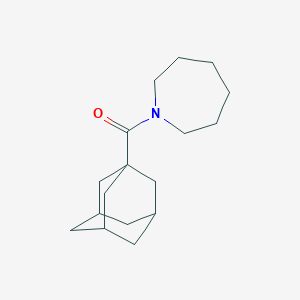
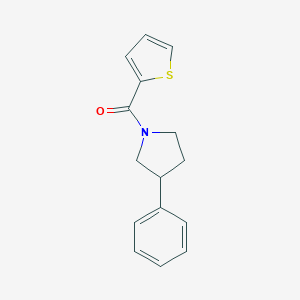
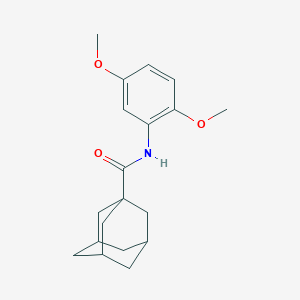


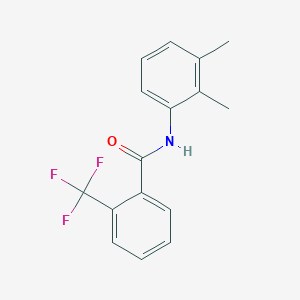
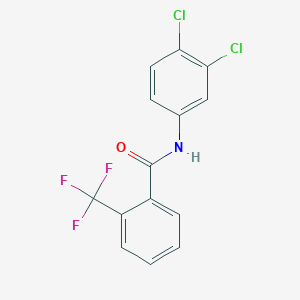
![2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol](/img/structure/B257296.png)

![8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol](/img/structure/B257307.png)
